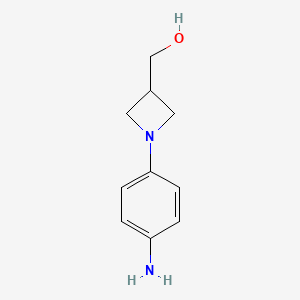
(1-(4-Aminophenyl)azetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Aminophenyl)azetidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Asymmetric Additions
Azetidine derivatives have been explored for their utility in catalytic asymmetric additions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to the requested molecule, was developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving enantioselectivity of up to 98.4% ee. This research highlights azetidine-based compounds' potential as chiral units for asymmetric induction reactions, with the bulky ferrocenyl group's hindrance playing a critical role in enantioselectivities (Wang et al., 2008).
Enantiodiscrimination and NMR Sensing
Optically pure aziridin-2-yl methanols, structurally similar to azetidines, have been used as effective NMR sensors for enantiodiscrimination of α-racemic carboxylic acids, showcasing their application in stereochemical analysis and the determination of enantiomeric excess (ee) values (Malinowska et al., 2020).
Synthesis of Functionalized Compounds
Azetidine derivatives have been synthesized and evaluated for their potential use as intermediates in the synthesis of highly functionalized compounds. Research on 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones, through the Staudinger reaction, has paved the way for novel transformations, leading to methyl omega-alkylaminopentenoates via transient aziridines and azetidines, demonstrating the versatility of azetidine derivatives in organic synthesis (Dejaegher & de Kimpe, 2004).
Antimicrobial and Anticonvulsant Activities
Novel azetidinone derivatives have been synthesized and characterized for their biological activities, showing promising antimicrobial and anticonvulsant effects. This research underscores the therapeutic potential of azetidine derivatives in medicinal chemistry (Rajasekaran & Murugesan, 2006).
Tubulin-Targeting Antitumor Agents
Azetidin-2-ones have been investigated for their antiproliferative properties, with certain derivatives displaying potent activity against cancer cell lines by inhibiting tubulin polymerization. This signifies the application of azetidine derivatives in the development of new anticancer therapies (Greene et al., 2016).
作用機序
Target of Action
Related compounds such as 3-(prop-1-en-2-yl)azetidin-2-ones have been shown to interact with the colchicine-binding site on tubulin . This suggests that (1-(4-Aminophenyl)azetidin-3-yl)methanol may also target tubulin or similar proteins.
Biochemical Pathways
Given the potential interaction with tubulin, it is plausible that this compound could affect cellular processes such as cell division and intracellular transport, which are regulated by the microtubule network .
Pharmacokinetics
The molecular weight of the compound is 17823 g/mol , which is within the range generally considered favorable for oral bioavailability.
Result of Action
If this compound does indeed interact with tubulin, it could potentially disrupt microtubule dynamics, leading to effects such as cell cycle arrest or apoptosis .
生化学分析
Biochemical Properties
(1-(4-Aminophenyl)azetidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may upregulate or downregulate the expression of certain genes, leading to changes in protein synthesis and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression and subsequent protein production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
[1-(4-aminophenyl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOPLVFXZPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



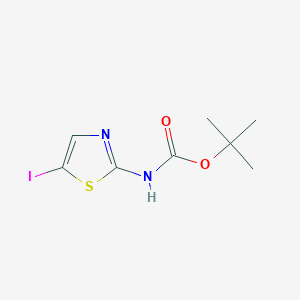
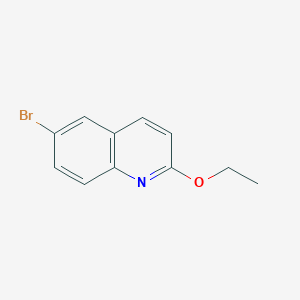
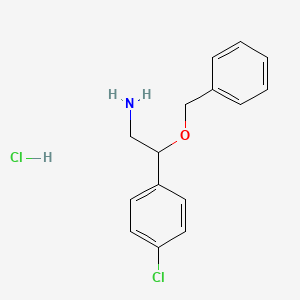
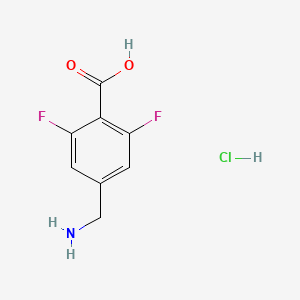

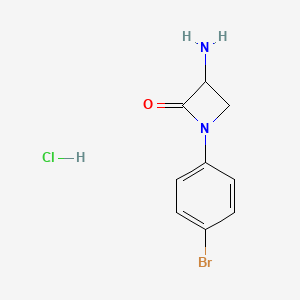

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)
